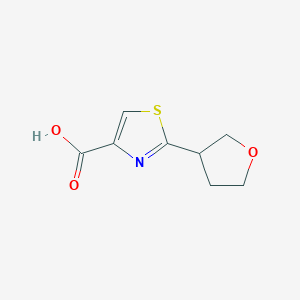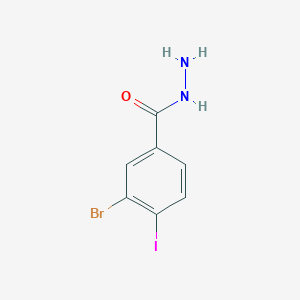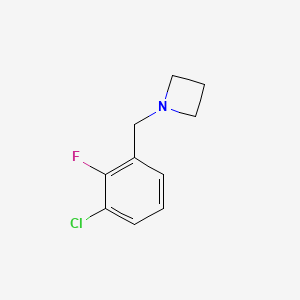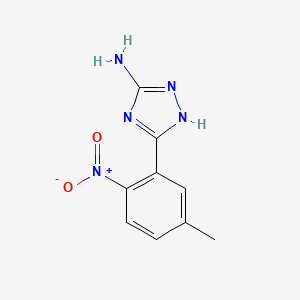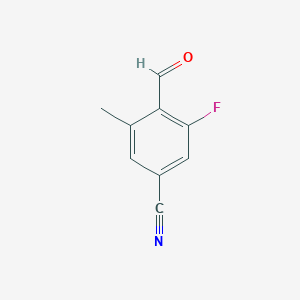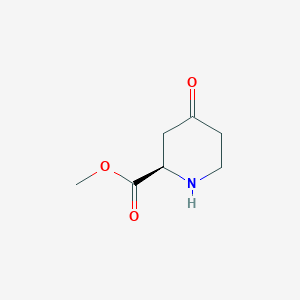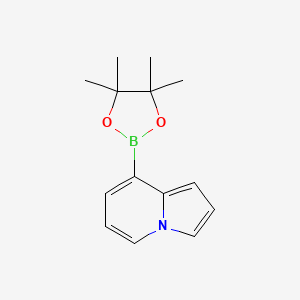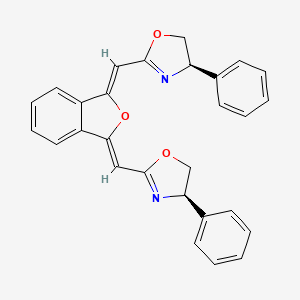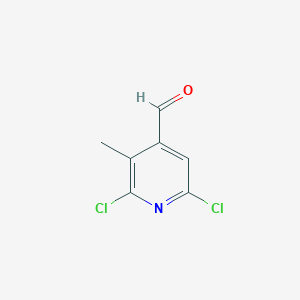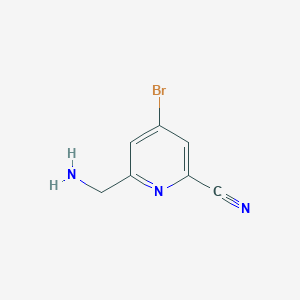
6-(5-Methyl-2-imidazolyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Methyl-2-imidazolyl)quinoline: is a heterocyclic compound that combines the structural motifs of quinoline and imidazole. Quinoline is a nitrogen-based heterocyclic aromatic compound, while imidazole is a five-membered heterocyclic moiety. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-imidazolyl)quinoline typically involves the construction of the quinoline and imidazole rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization to form the quinoline ring. The imidazole ring can then be introduced through further cyclization reactions involving nitriles or other suitable precursors .
Industrial Production Methods
Industrial production of this compound may utilize transition-metal catalyzed reactions to enhance yield and selectivity. Methods such as palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations are often employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .
化学反应分析
Types of Reactions
6-(5-Methyl-2-imidazolyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学研究应用
6-(5-Methyl-2-imidazolyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties
作用机制
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target. Studies have shown that the compound can interact with DNA, proteins, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Imidazole: A five-membered heterocyclic moiety known for its broad range of chemical and biological properties.
Imidazo[1,2-a]pyridine: A fused bicyclic heterocycle with applications in medicinal chemistry and material science.
Uniqueness
6-(5-Methyl-2-imidazolyl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
属性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
6-(5-methyl-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3,(H,15,16) |
InChI 键 |
YUBQHUGZQOULLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
